molecular formula C21H28O6 B5099825 1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene

1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5099825
M. Wt: 376.4 g/mol
InChI Key: DAWGPGVFAIWBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by its complex structure, which includes multiple ether linkages and a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dimethoxybenzene with 2-(2-propan-2-yloxyphenoxy)ethanol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as distillation or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.

Scientific Research Applications

1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: A simpler aromatic ether with similar chemical properties but fewer ether linkages.

    2,2-Dimethoxypropane: Another ether compound used in organic synthesis, but with a different structure and reactivity.

Uniqueness

1,3-Dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene is unique due to its multiple ether linkages and complex structure, which confer distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where such properties are desired.

Properties

IUPAC Name

1,3-dimethoxy-2-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-16(2)27-18-9-6-5-8-17(18)25-14-12-24-13-15-26-21-19(22-3)10-7-11-20(21)23-4/h5-11,16H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWGPGVFAIWBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCOCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.